molecular formula C5H7BrN2 B14647891 Pyridin-4-amine;hydrobromide CAS No. 51527-87-8

Pyridin-4-amine;hydrobromide

Cat. No.: B14647891
CAS No.: 51527-87-8
M. Wt: 175.03 g/mol
InChI Key: NTYVXOVMHSAZCP-UHFFFAOYSA-N
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Description

Pyridin-4-amine;hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-4-amine;hydrobromide can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield pyridinethione, which can be further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-amine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxide, dihydropyridine, tetrahydropyridine, and various substituted pyridine derivatives.

Scientific Research Applications

Pyridin-4-amine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of pyridin-4-amine;hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Pyridin-4-amine;hydrobromide can be compared with other pyridine derivatives such as:

    Pyridine N-oxide: Known for its oxidizing properties.

    Dihydropyridine: Commonly used in the synthesis of calcium channel blockers.

    Tetrahydropyridine: Used in the synthesis of various pharmaceuticals.

This compound is unique due to its specific structure and reactivity, making it suitable for a wide range of applications in different fields .

Properties

CAS No.

51527-87-8

Molecular Formula

C5H7BrN2

Molecular Weight

175.03 g/mol

IUPAC Name

pyridin-4-amine;hydrobromide

InChI

InChI=1S/C5H6N2.BrH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H

InChI Key

NTYVXOVMHSAZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N.Br

Origin of Product

United States

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